Cas no 1122091-80-8 (2-Chloro-6-(dimethylamino)pyridine-4-carbonitrile)
2-Chloro-6-(dimethylamino)pyridine-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-6-dimethylaminoisonicotinonitrile
- 2-chloro-6-(dimethylamino)pyridine-4-carbonitrile
- YTQAVKUTTXSZPP-UHFFFAOYSA-N
- 2-chloro-6-dimethylamino-isonicotinonitrile
- 4-Pyridinecarbonitrile, 2-chloro-6-(dimethylamino)-
- 2-chloro-6-(N,N'-dimethylamino)-pyridine-4-carbonitrile
- 2-Chloro-6-(dimethylamino)pyridine-4-carbonitrile
-
- Inchi: 1S/C8H8ClN3/c1-12(2)8-4-6(5-10)3-7(9)11-8/h3-4H,1-2H3
- InChI Key: YTQAVKUTTXSZPP-UHFFFAOYSA-N
- SMILES: ClC1=CC(C#N)=CC(=N1)N(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 196
- Topological Polar Surface Area: 39.9
2-Chloro-6-(dimethylamino)pyridine-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-644733-0.05g |
2-chloro-6-(dimethylamino)pyridine-4-carbonitrile |
1122091-80-8 | 0.05g |
$948.0 | 2023-05-26 | ||
| Enamine | EN300-644733-0.1g |
2-chloro-6-(dimethylamino)pyridine-4-carbonitrile |
1122091-80-8 | 0.1g |
$993.0 | 2023-05-26 | ||
| Enamine | EN300-644733-0.25g |
2-chloro-6-(dimethylamino)pyridine-4-carbonitrile |
1122091-80-8 | 0.25g |
$1038.0 | 2023-05-26 | ||
| Enamine | EN300-644733-0.5g |
2-chloro-6-(dimethylamino)pyridine-4-carbonitrile |
1122091-80-8 | 0.5g |
$1084.0 | 2023-05-26 | ||
| Enamine | EN300-644733-1.0g |
2-chloro-6-(dimethylamino)pyridine-4-carbonitrile |
1122091-80-8 | 1g |
$1129.0 | 2023-05-26 | ||
| Enamine | EN300-644733-2.5g |
2-chloro-6-(dimethylamino)pyridine-4-carbonitrile |
1122091-80-8 | 2.5g |
$2211.0 | 2023-05-26 | ||
| Enamine | EN300-644733-5.0g |
2-chloro-6-(dimethylamino)pyridine-4-carbonitrile |
1122091-80-8 | 5g |
$3273.0 | 2023-05-26 | ||
| Enamine | EN300-644733-10.0g |
2-chloro-6-(dimethylamino)pyridine-4-carbonitrile |
1122091-80-8 | 10g |
$4852.0 | 2023-05-26 |
2-Chloro-6-(dimethylamino)pyridine-4-carbonitrile Related Literature
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-Chloro-6-(dimethylamino)pyridine-4-carbonitrile
Comprehensive Overview of 2-Chloro-6-(dimethylamino)pyridine-4-carbonitrile (CAS No. 1122091-80-8)
2-Chloro-6-(dimethylamino)pyridine-4-carbonitrile (CAS No. 1122091-80-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic compound, featuring a pyridine core substituted with chloro, dimethylamino, and cyano functional groups, is a versatile intermediate in synthetic chemistry. Its unique structural properties make it valuable for designing novel bioactive molecules, particularly in drug discovery and material science applications.
The compound’s pyridine-based scaffold is a cornerstone in medicinal chemistry due to its ability to mimic natural heterocycles. Researchers often explore 2-Chloro-6-(dimethylamino)pyridine-4-carbonitrile for its potential in modulating enzyme activity or receptor binding. Recent studies highlight its relevance in developing kinase inhibitors, a hot topic in oncology research. With the rise of targeted cancer therapies, this compound’s role in synthesizing small-molecule inhibitors aligns with current trends in precision medicine.
In agrochemical applications, 2-Chloro-6-(dimethylamino)pyridine-4-carbonitrile serves as a precursor for pesticides and herbicides. Its nitrile group enhances binding affinity to biological targets, a feature leveraged in designing next-generation crop protection agents. As sustainable agriculture gains traction, this compound’s efficiency at low concentrations resonates with the demand for eco-friendly solutions.
Synthetic accessibility is another advantage. The compound’s chloro and dimethylamino substituents facilitate further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This adaptability makes it a favorite among chemists working on high-throughput screening libraries or structure-activity relationship (SAR) studies. Laboratories frequently search for CAS 1122091-80-8 suppliers to source high-purity batches for such applications.
From a commercial standpoint, 2-Chloro-6-(dimethylamino)pyridine-4-carbonitrile is available through specialized chemical vendors. Quality control is critical, as impurities can affect downstream reactions. Analytical techniques like HPLC and NMR are essential for verifying purity, a common concern among buyers searching for reliable CAS 1122091-80-8 distributors.
Environmental and safety profiles are also discussed in research circles. While not classified as hazardous, proper handling protocols—such as using gloves and ventilation—are recommended. This aligns with the broader industry shift toward green chemistry and safer lab practices, a trending topic in scientific forums.
In summary, 2-Chloro-6-(dimethylamino)pyridine-4-carbonitrile (CAS No. 1122091-80-8) bridges multiple disciplines, from drug development to sustainable agriculture. Its structural versatility and commercial availability position it as a key player in modern synthetic chemistry. As research into heterocyclic building blocks expands, this compound will likely remain a focal point for innovation.
1122091-80-8 (2-Chloro-6-(dimethylamino)pyridine-4-carbonitrile) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)